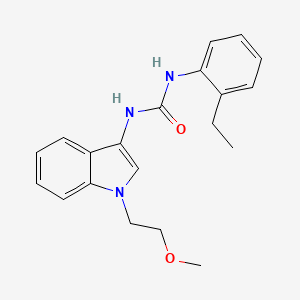

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-(2-Ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative featuring a 2-ethylphenyl group linked via a urea bridge to a substituted indole moiety. The indole nitrogen is further functionalized with a 2-methoxyethyl group, enhancing solubility and modulating electronic properties.

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-15-8-4-6-10-17(15)21-20(24)22-18-14-23(12-13-25-2)19-11-7-5-9-16(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPKTJVQLKJAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

- Aryl Group : 2-Ethylphenyl (electron-donating ethyl substituent at the ortho position).

- Indole Core : Substituted at the 3-position with a urea linkage and at the 1-position with a 2-methoxyethyl group.

- Urea Bridge : Provides hydrogen-bonding capacity, critical for molecular interactions.

Comparison with Structural Analogs

The compound is compared with three closely related derivatives (Table 1), focusing on substituent effects and biological relevance.

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives

Substituent Effects on Physicochemical Properties

Aryl Group Variations :

- 2-Ethylphenyl (Target Compound) : The ethyl group increases lipophilicity compared to methoxy or methyl substituents but lacks the resonance effects of methoxy .

- 2-Methoxyphenyl (Analog) : Methoxy enhances solubility via polar interactions but may reduce membrane permeability .

- 4-Fluorophenyl (Thiourea Analog) : Fluorine’s electronegativity improves binding affinity in biological targets, as seen in anti-HIV activity .

Indole Modifications :

- Urea vs. Urea derivatives may offer better metabolic stability.

Biological Activity

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, often referred to as H-151, is a synthetic compound notable for its unique structural characteristics, which include an ethylphenyl group, an indole moiety, and a urea functional group. This compound is primarily recognized for its role as an inhibitor of the stimulator of interferon genes (STING), a critical component in immune response signaling pathways.

Chemical Structure

The molecular formula of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is , with a molecular weight of approximately 308.41 g/mol. Its structure is illustrated below:

| Component | Description |

|---|---|

| Ethylphenyl Group | Contributes to lipophilicity and biological activity |

| Indole Moiety | Commonly associated with various pharmacological properties |

| Urea Functional Group | Implicated in diverse biological activities |

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea functions primarily as a STING inhibitor . By covalently binding to the cysteine residue Cys91 of STING, it effectively prevents STING activation, thus modulating immune responses. This inhibition has been shown to reduce systemic cytokine responses in various experimental models, indicating its potential therapeutic applications in conditions related to overactive immune responses, such as autoimmune diseases and certain cancers .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Immune Modulation : The primary application of H-151 lies in research related to immune modulation. It serves as a valuable tool in studies investigating STING pathways and their role in various diseases.

- Anti-Cancer Properties : Preliminary studies suggest that the compound may have anti-cancer effects by modulating immune responses that can inhibit tumor growth.

- Anti-inflammatory Effects : Due to its role in inhibiting STING, which is involved in inflammatory signaling pathways, H-151 may exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea:

- In Vivo Studies : Experimental models have demonstrated that administration of H-151 significantly reduces cytokine levels associated with inflammatory responses. This suggests its potential utility in treating diseases characterized by excessive inflammation.

- Covalent Binding Studies : Research has shown that the compound's ability to bind covalently to STING is crucial for its inhibitory effects. This mechanism distinguishes it from other compounds that may not exhibit this targeted action .

- Therapeutic Applications : Given its unique mechanism, H-151 is being investigated for potential applications in drug discovery aimed at developing new therapies for conditions involving immune dysregulation.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique biological profile of H-151:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea | Chlorophenyl and indole groups | Potential anti-inflammatory properties |

| N-[4-Ethylphenyl]-N'-[2-(5-bromoindol-3-yl)ethyl]urea | Contains indole and urea | Investigated for cancer therapy applications |

| 1-(4-fluorophenyl)-3-(indol-3-yl)urea | Fluorophenyl group | Anticancer activity studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.